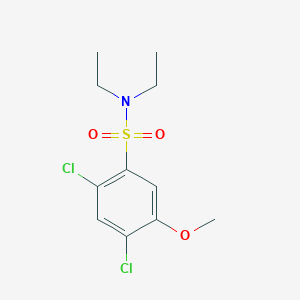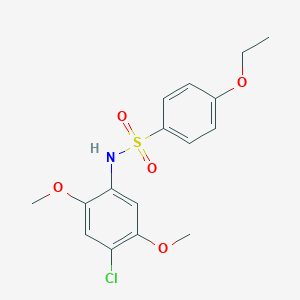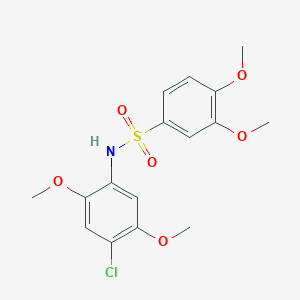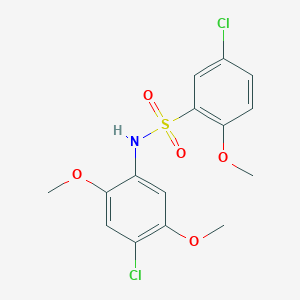![molecular formula C15H14BrNO2S B288844 1-[(4-Bromophenyl)sulfonyl]-2-methylindoline](/img/structure/B288844.png)
1-[(4-Bromophenyl)sulfonyl]-2-methylindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Bromophenyl)sulfonyl]-2-methylindoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BMS-911543 and is a selective inhibitor of the protein kinase CK1δ. In
Wirkmechanismus
1-[(4-Bromophenyl)sulfonyl]-2-methylindoline selectively inhibits CK1δ, which is a protein kinase that plays a crucial role in regulating various cellular processes such as cell division, proliferation, and circadian rhythm. By inhibiting CK1δ, BMS-911543 disrupts the normal functioning of these processes, leading to the inhibition of cancer cell growth, improvement of cognitive function and memory, and regulation of the sleep-wake cycle.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer research, BMS-911543 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, BMS-911543 improves cognitive function and memory by regulating the circadian rhythm. In circadian rhythm disorders, BMS-911543 regulates the sleep-wake cycle by targeting CK1δ.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(4-Bromophenyl)sulfonyl]-2-methylindoline in lab experiments include its high selectivity for CK1δ, which allows for targeted inhibition of this protein kinase. Additionally, BMS-911543 has been shown to be effective in various applications such as cancer research, neurodegenerative diseases, and circadian rhythm disorders. However, the limitations of using BMS-911543 in lab experiments include its low solubility in water, which can make it difficult to work with, and its potential toxicity, which requires careful handling.
Zukünftige Richtungen
There are several future directions for the research and development of 1-[(4-Bromophenyl)sulfonyl]-2-methylindoline. These include:
1. Further investigation of the mechanism of action of BMS-911543 to better understand its effects on cellular processes.
2. Development of more efficient synthesis methods to increase the yield and purity of the final product.
3. Exploration of the potential applications of BMS-911543 in other fields such as immunology and infectious diseases.
4. Investigation of the potential side effects and toxicity of BMS-911543 to ensure its safety for use in humans.
5. Development of more potent and selective inhibitors of CK1δ for improved efficacy and specificity.
Synthesemethoden
The synthesis of 1-[(4-Bromophenyl)sulfonyl]-2-methylindoline involves the reaction of 4-bromobenzenesulfonyl chloride with 2-methylindole in the presence of a base such as triethylamine. This reaction results in the formation of the final product with a yield of around 50-60%. The purity of the product can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-[(4-Bromophenyl)sulfonyl]-2-methylindoline has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and circadian rhythm disorders. In cancer research, BMS-911543 has been shown to inhibit the growth of cancer cells by targeting CK1δ, which is involved in the regulation of cell division and proliferation. In neurodegenerative diseases, BMS-911543 has been shown to improve cognitive function and memory by regulating the circadian rhythm. In circadian rhythm disorders, BMS-911543 has been shown to regulate the sleep-wake cycle by targeting CK1δ.
Eigenschaften
Molekularformel |
C15H14BrNO2S |
|---|---|
Molekulargewicht |
352.2 g/mol |
IUPAC-Name |
1-(4-bromophenyl)sulfonyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H14BrNO2S/c1-11-10-12-4-2-3-5-15(12)17(11)20(18,19)14-8-6-13(16)7-9-14/h2-9,11H,10H2,1H3 |
InChI-Schlüssel |
SFUFIFJAOSZDRG-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine](/img/structure/B288761.png)

![2,4-Dichloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288764.png)

![1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B288770.png)
![2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B288774.png)



![1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288791.png)


![1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B288800.png)
